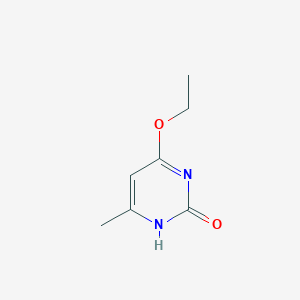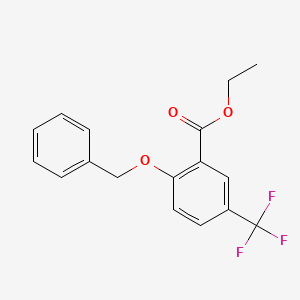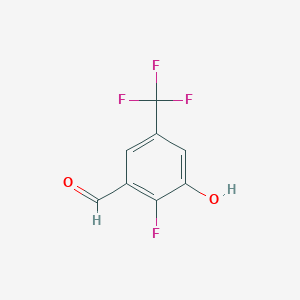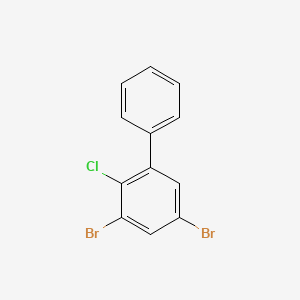![molecular formula C17H25NO3 B14029909 N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
N-[(4-tert-butylphenyl)carbonyl]leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(TERT-BUTYL)BENZOYL)LEUCINE is an organic compound that combines the structural features of a benzoyl group and the amino acid leucine. The tert-butyl group attached to the benzoyl moiety provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(TERT-BUTYL)BENZOYL)LEUCINE typically involves the acylation of leucine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Leucine+4-tert-Butylbenzoyl chloride→(4-(TERT-BUTYL)BENZOYL)LEUCINE+HCl
The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of (4-(TERT-BUTYL)BENZOYL)LEUCINE may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-(TERT-BUTYL)BENZOYL)LEUCINE can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
(4-(TERT-BUTYL)BENZOYL)LEUCINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-(TERT-BUTYL)BENZOYL)LEUCINE involves its interaction with molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzoyl chloride: A precursor in the synthesis of (4-(TERT-BUTYL)BENZOYL)LEUCINE.
4-tert-Butylbenzoic acid: A structurally similar compound with different reactivity and applications.
Leucine derivatives: Compounds that share the leucine moiety but have different substituents on the benzoyl group.
Uniqueness
(4-(TERT-BUTYL)BENZOYL)LEUCINE is unique due to the combination of the bulky tert-butyl group and the amino acid leucine. This combination imparts specific steric and electronic properties that influence the compound’s reactivity, stability, and interactions with biological targets.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H25NO3/c1-11(2)10-14(16(20)21)18-15(19)12-6-8-13(9-7-12)17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,19)(H,20,21) |
InChI 键 |
WIDJYPWEBICQHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)


![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)







